1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bifuran moiety and a chlorobenzyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3’-bifuran and 4-chlorobenzylamine.
Reaction Conditions: The bifuran and chlorobenzylamine are reacted under controlled conditions to form the desired urea derivative. Common reagents used in this process include isocyanates or carbamoyl chlorides.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The urea group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized bifuran derivatives, reduced benzyl alcohols, and substituted urea derivatives.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate its molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea can be compared with similar compounds, such as:
N-(2-Chlorobenzyl)-N’-(4-chlorophenyl)urea: This compound has a similar urea structure but different substituents, leading to variations in chemical reactivity and biological activity.
Other Bifuran Derivatives: Compounds with bifuran moieties may share similar chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZHTCKGXZDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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